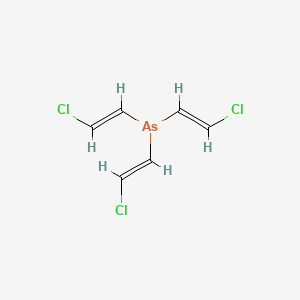

Lewisite 3

Beschreibung

Eigenschaften

CAS-Nummer |

169473-81-8 |

|---|---|

Molekularformel |

C6H6AsCl3 |

Molekulargewicht |

259.4 g/mol |

IUPAC-Name |

tris[(E)-2-chloroethenyl]arsane |

InChI |

InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |

InChI-Schlüssel |

AOAVIJUEFJPSAI-GZDDRBCLSA-N |

Isomerische SMILES |

C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |

Kanonische SMILES |

C(=C[As](C=CCl)C=CCl)Cl |

Physikalische Beschreibung |

This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tris(2-chlorovinyl)arsine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-chlorovinyl)arsine, also known as Lewisite 3 (L-3), is an organoarsenic compound that is a component of "Lewisite," a chemical warfare agent developed during World War I.[1] While the primary component of military Lewisite is dichloro(2-chlorovinyl)arsine (Lewisite 1), tris(2-chlorovinyl)arsine is a significant byproduct of its synthesis.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of tris(2-chlorovinyl)arsine, with comparative data for Lewisite 1 where relevant, to aid researchers in understanding its behavior and developing potential countermeasures.

The toxicity of Lewisite is primarily attributed to the high reactivity of the trivalent arsenic atom, which readily interacts with biological molecules, particularly those containing sulfhydryl groups.[2] This interaction disrupts cellular processes, leading to widespread tissue damage.[2]

Chemical and Physical Properties

Tris(2-chlorovinyl)arsine is an oily liquid under standard conditions. The following tables summarize the key chemical and physical properties of tris(2-chlorovinyl)arsine (this compound) and, for comparison, dichloro(2-chlorovinyl)arsine (Lewisite 1).

Table 1: Chemical Identification of Tris(2-chlorovinyl)arsine and Dichloro(2-chlorovinyl)arsine

| Property | Tris(2-chlorovinyl)arsine (this compound) | Dichloro(2-chlorovinyl)arsine (Lewisite 1) |

| IUPAC Name | tris[(E)-2-chloroethenyl]arsane[3] | dichloro(2-chloroethenyl)arsane[2] |

| Synonyms | This compound, L-3, Tris((E)-2-chlorovinyl)arsine[3] | Lewisite, L, beta-Chlorovinylbichloroarsine[2] |

| Molecular Formula | C6H6AsCl3[4] | C2H2AsCl3[2] |

| Molecular Weight | 259.4 g/mol [4] | 207.32 g/mol [5] |

| CAS Number | 40334-70-1[6] | 541-25-3[2] |

Table 2: Physical Properties of Tris(2-chlorovinyl)arsine and Dichloro(2-chlorovinyl)arsine

| Property | Tris(2-chlorovinyl)arsine (this compound) | Dichloro(2-chlorovinyl)arsine (Lewisite 1) |

| Appearance | Oily liquid[7] | Colorless to brown oily liquid[8] |

| Odor | Not specified, but associated with geranium-like odor of Lewisite | Geranium-like[8] |

| Boiling Point | Not available | 190 °C (374 °F)[9] |

| Melting Point | Not available | -18 °C (0 °F)[5] |

| Density | Not available | 1.89 g/cm³[5] |

| Vapor Pressure | Not available | 0.58 mmHg at 25 °C[5] |

| Solubility in Water | Reacts[7] | Reacts[5] |

| Solubility in Organic Solvents | Soluble in ethers and hydrocarbons[5] | Soluble in ethers and hydrocarbons[5] |

Reactivity

The reactivity of tris(2-chlorovinyl)arsine is dominated by the arsenic-carbon and arsenic-chlorine bonds, as well as the reactivity of the vinyl chloride groups.

Hydrolysis

The initial hydrolysis product of Lewisite 1, CVAA, can further dehydrate to form the more stable and less water-soluble 2-chlorovinylarsenous oxide (CVAO).[10]

Reaction with Thiols

A key reaction of Lewisite compounds is their interaction with thiols (sulfhydryl groups). This is the primary mechanism of its toxicity, as it reacts with cysteine residues in proteins, inactivating critical enzymes.[2] Dichloro(2-chlorovinyl)arsine (Lewisite 1) and bis(2-chlorovinyl)chloroarsine (Lewisite 2) react with thiols in a substitution reaction.[11] However, it has been reported that tris(2-chlorovinyl)arsine (this compound) does not react with thiols under the same conditions.[11] This suggests a significant difference in the reactivity of the arsenic center when fully substituted with vinyl groups.

The reaction of Lewisite 1 with a dithiol, such as British Anti-Lewisite (BAL, dimercaprol), forms a stable five-membered ring, which is the basis for its use as an antidote.[12]

Oxidation

The trivalent arsenic in tris(2-chlorovinyl)arsine can be oxidized to the pentavalent state. The hydrolysis product of Lewisite 1, CVAA, can be oxidized to 2-chlorovinylarsonic acid (CVAOA).[13] This oxidation is relevant for the analysis of Lewisite exposure, as analytical methods often involve oxidizing all arsenic species to a single pentavalent form for quantification.[13]

Mechanism of Toxicity and Signaling Pathways

The toxicity of Lewisite is a multi-faceted process initiated by its rapid penetration of tissues and its reaction with critical biomolecules. While most detailed studies have been conducted on Lewisite 1, the general mechanisms involving arsenic are relevant to tris(2-chlorovinyl)arsine.

Inhibition of Sulfhydryl-Containing Enzymes

The primary mechanism of Lewisite's toxicity is the covalent modification of sulfhydryl groups in proteins.[2] This leads to the inhibition of numerous enzymes, most notably those involved in cellular respiration, such as pyruvate (B1213749) dehydrogenase.[5] The inhibition of these enzymes disrupts the Krebs cycle and oxidative phosphorylation, leading to a rapid depletion of cellular ATP and ultimately cell death.[2]

Induction of Oxidative Stress and the Unfolded Protein Response (UPR)

Exposure to Lewisite leads to the generation of reactive oxygen species (ROS), which induces oxidative stress within the cell.[14] This oxidative stress, along with the direct interaction of arsenic with proteins, can lead to the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[14]

The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis.[14] However, prolonged or severe ER stress, as induced by Lewisite, can switch the UPR from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.[14] Key proteins involved in this pathway include GRP78, PERK, eIF2α, ATF4, and CHOP.[14]

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of tris(2-chlorovinyl)arsine are not widely available in open literature due to its nature as a chemical warfare agent. However, based on available information, the following outlines the general procedures.

Synthesis of Tris(2-chlorovinyl)arsine

Tris(2-chlorovinyl)arsine is synthesized as a byproduct in the production of dichloro(2-chlorovinyl)arsine (Lewisite 1).[1] The general method involves the reaction of acetylene (B1199291) with arsenic trichloride.

-

Reaction: The reaction is typically carried out by passing acetylene gas through a solution of arsenic trichloride.[5]

-

Catalyst: A catalyst is required for the reaction to proceed efficiently. Historically, anhydrous aluminum chloride was used, but this can lead to vigorous and sometimes explosive reactions.[15] A safer and more controlled method utilizes a solution of mercuric chloride in hydrochloric acid as the catalyst.[15]

-

Products: The reaction yields a mixture of mono-, di-, and tris-substituted products: dichloro(2-chlorovinyl)arsine (Lewisite 1), bis(2-chlorovinyl)chloroarsine (Lewisite 2), and tris(2-chlorovinyl)arsine (this compound).[5]

-

Separation: The individual components can be separated by fractional distillation.[2]

Experimental Workflow for Synthesis

Analytical Detection by Derivatization with Thiols

For the analysis of Lewisite 1 and its hydrolysis products in environmental or biological samples, a common method involves derivatization with a thiol followed by gas chromatography-mass spectrometry (GC-MS) analysis. While tris(2-chlorovinyl)arsine is reported not to react under these specific conditions, this protocol is crucial for the analysis of related compounds.

-

Sample Preparation: An acetone (B3395972) solution of the sample is prepared.[11]

-

Derivatization: A solution of a thiol (e.g., 1-ethanethiol) in acetone is added to the sample solution.[11] The reaction is typically allowed to proceed for about 15 minutes at room temperature.[11]

-

Reaction: Dichloro(2-chlorovinyl)arsine reacts with two equivalents of the thiol to form a stable dithioether derivative.[11]

-

Analysis: The resulting derivative is then analyzed by GC-MS.[11]

Conclusion

Tris(2-chlorovinyl)arsine is a significant component of crude Lewisite with distinct chemical properties and reactivity compared to its more studied counterpart, dichloro(2-chlorovinyl)arsine. Its toxicity is rooted in the reactivity of the trivalent arsenic, leading to enzyme inhibition and the induction of cellular stress pathways such as the Unfolded Protein Response. While detailed quantitative data and experimental protocols are limited in the public domain, this guide provides a foundational understanding for researchers and professionals working on the detection, decontamination, and development of medical countermeasures for this class of chemical warfare agents. Further research is warranted to fully elucidate the specific reactivity and toxicology of tris(2-chlorovinyl)arsine.

References

- 1. Lewisite 2 (CAS 40334-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tri(2-chlorovinyl)arsine | C6H6AsCl3 | CID 170323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lewisite - Wikipedia [en.wikipedia.org]

- 6. Arsine, tris(2-chloroethenyl)- [webbook.nist.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. LEWISITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Lewisite (L): Blister Agent | NIOSH | CDC [cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of lewisite by derivatization with thiols [r-haas.de]

- 12. Distinct Signaling Pathways Respond to Arsenite and Reactive Oxygen Species in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US2465834A - Preparation of lewisite - Google Patents [patents.google.com]

The Cellular Maelstrom: An In-depth Technical Guide to the Mechanism of Action of Lewisite 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lewisite 3, a trivalent organoarsenic chemical warfare agent, exerts its profound toxicity through a multi-pronged assault on fundamental cellular processes. This technical guide delineates the core mechanisms of this compound's action at the cellular level, providing a comprehensive resource for researchers and drug development professionals. The primary mode of action involves the covalent inhibition of sulfhydryl-containing enzymes, most notably the pyruvate (B1213749) dehydrogenase (PDH) complex, leading to a catastrophic energy deficit within the cell. This initial insult triggers a cascade of secondary effects, including the induction of severe oxidative stress, activation of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress, DNA damage, and the initiation of apoptotic and necrotic cell death pathways. Understanding these intricate molecular interactions is paramount for the development of effective countermeasures and therapeutic interventions.

Primary Mechanism: Inhibition of Pyruvate Dehydrogenase and Thiol-Containing Proteins

The central tenet of Lewisite's toxicity lies in its high affinity for sulfhydryl (-SH) groups present in proteins.[1] The trivalent arsenic moiety of Lewisite readily forms stable covalent bonds with vicinal thiols, leading to the inactivation of numerous essential enzymes.

Targeting the Pyruvate Dehydrogenase Complex

The most critical target of Lewisite is the pyruvate dehydrogenase (PDH) complex , a key multi-enzyme complex located in the mitochondria that links glycolysis to the citric acid cycle.[2] Specifically, Lewisite targets the dihydrolipoic acid cofactor of the E2 component (dihydrolipoyl transacetylase) of the PDH complex. The two sulfhydryl groups of dihydrolipoic acid form a stable cyclic adduct with the arsenic atom of Lewisite, effectively inactivating the enzyme.[3]

The inhibition of the PDH complex has immediate and severe consequences for cellular metabolism:

-

Inhibition of Acetyl-CoA Production: The conversion of pyruvate to acetyl-CoA is blocked.

-

Citric Acid Cycle Arrest: The lack of acetyl-CoA prevents the citric acid cycle from proceeding.

-

Depletion of Cellular Energy: The cell's primary mechanism for ATP production through oxidative phosphorylation is crippled, leading to a rapid and catastrophic energy deficit.

Caption: Inhibition of the Pyruvate Dehydrogenase (PDH) complex by Lewisite.

Other Thiol-Containing Protein Targets

Beyond the PDH complex, Lewisite can react with a wide array of other proteins containing reactive cysteine residues. This broad reactivity contributes to its widespread cellular toxicity.

Secondary Mechanisms of Cellular Damage

The initial metabolic collapse induced by Lewisite triggers a cascade of interconnected and mutually reinforcing secondary damage pathways.

Oxidative Stress and Glutathione (B108866) Depletion

Lewisite exposure leads to a significant increase in reactive oxygen species (ROS), inducing a state of severe oxidative stress.[4] This is exacerbated by the depletion of intracellular glutathione (GSH), a critical antioxidant. Lewisite's arsenic moiety can directly react with the sulfhydryl group of GSH, forming a conjugate that is then removed from the cell, leading to a rapid decline in the cell's primary defense against oxidative damage.[5]

Caption: Lewisite-induced oxidative stress and glutathione depletion.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins, a consequence of both direct protein damage by Lewisite and the cellular energy crisis, triggers stress in the endoplasmic reticulum (ER). This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[6] The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6. Chronic activation of the UPR, as occurs with severe Lewisite toxicity, shifts its signaling from pro-survival to pro-apoptotic, primarily through the upregulation of the transcription factor CHOP.

Key markers of UPR activation observed after Lewisite exposure include increased expression of:

-

GRP78 (BiP): An ER chaperone that is upregulated to assist in protein folding.

-

ATF4: A transcription factor induced by the PERK branch that upregulates genes involved in amino acid metabolism and antioxidant responses, but also CHOP.

-

CHOP: A pro-apoptotic transcription factor.

Caption: The Unfolded Protein Response (UPR) pathway activated by Lewisite.

DNA Damage and Cell Death

Lewisite and the associated oxidative stress can cause significant DNA damage.[7] The cell's response to this damage, coupled with the overwhelming metabolic and ER stress, culminates in programmed cell death (apoptosis) or unregulated cell death (necrosis). Key apoptotic markers, such as cleaved caspase-3, are upregulated following Lewisite exposure.

Quantitative Data Summary

While comprehensive, standardized quantitative data for this compound is limited in the public domain, the following tables summarize available data and data from related arsenicals to provide a comparative overview.

Table 1: Inhibition of Pyruvate Dehydrogenase by Trivalent Arsenicals

| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |

| Monomethylarsonous acid (MMA(III)) | Pyruvate Dehydrogenase | 17.6 ± 4.1 | Purified porcine heart | [8] |

| Sodium Arsenite | Pyruvate Dehydrogenase | 106.1 ± 19.8 | Purified porcine heart | [8] |

| Monomethylarsonous acid (MMA(III)) | Pyruvate Dehydrogenase | 59.9 ± 6.5 | Hamster kidney | [8] |

| Sodium Arsenite | Pyruvate Dehydrogenase | 115.7 ± 2.3 | Hamster kidney | [8] |

Table 2: Effects of Lewisite on Cell Viability

| Cell Line | Lewisite Concentration (µM) | Exposure Time (hours) | Cell Viability (%) | Reference |

| HaCaT (human keratinocytes) | 2.5 | 6 | ~50 (IC50) | [6] |

| HEK001 (human keratinocytes) | 10 | Not Specified | ~85 | [9] |

| HEK001 (human keratinocytes) | 30 | Not Specified | ~20 | [9] |

Table 3: Upregulation of UPR-Related Proteins (Example Data)

| Protein | Treatment | Fold Change (vs. Control) | Cell Line | Reference |

| GRP78 | Thapsigargin (ER stress inducer) | ~2-4 | HeLa, MCF-7, HCT-116 | [10] |

| ATF4 | Thapsigargin (ER stress inducer) | Varies | Multiple | [1] |

| CHOP | Thapsigargin (ER stress inducer) | Varies | Multiple | [1] |

Table 4: Lewisite-Induced Skin Irritation (Draize Scores)

| Exposure Time | Erythema and Eschar Formation | Edema Formation |

| 1 hour | Mild erythema | Mild edema |

| 4-8 hours | Severe edema, grayish discoloration | Severe edema |

| 24 hours | Persistent edema, dark brown lesions | Persistent edema |

Source: Adapted from qualitative descriptions in[6]. The Draize scoring system assigns numerical values to these observations.

Experimental Protocols

Western Blot Analysis of UPR Proteins (GRP78, ATF4, CHOP)

This protocol is adapted from standard Western blotting procedures for the analysis of ER stress markers.[2][3][11]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of Lewisite (or a positive control like thapsigargin) for specified time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against GRP78, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Caption: General workflow for Western blot analysis.

Luciferase Reporter Assay for UPR Activation

This protocol is based on the use of a luciferase reporter construct driven by an ER stress response element (ERSE).[12][13][14]

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293) with an ERSE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Cell Treatment:

-

24 hours post-transfection, treat the cells with various concentrations of Lewisite or a known ER stress inducer.

-

-

Luciferase Assay:

-

After the desired treatment period, lyse the cells using the luciferase assay lysis buffer.

-

Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity in treated samples relative to untreated controls.

-

Conclusion

The cellular mechanism of action of this compound is a complex interplay of direct enzymatic inhibition and the subsequent triggering of multiple, interconnected cellular stress pathways. Its primary attack on the pyruvate dehydrogenase complex initiates a metabolic catastrophe that radiates outwards, causing oxidative stress, ER stress, and DNA damage, ultimately leading to cell death. The information and protocols provided in this guide offer a foundational resource for researchers working to understand the detailed toxicology of Lewisite and to develop novel and effective therapeutic strategies against this potent chemical threat. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound on these cellular processes.

References

- 1. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cutaneous exposure to lewisite causes acute kidney injury by invoking DNA damage and autophagic response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Grp78/BiP by translational block: activation of the Grp78 promoter by ATF4 through and upstream ATF/CRE site independent of the endoplasmic reticulum stress elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidized glutathione (GSSG) inhibits epithelial sodium channel activity in primary alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Mechanism of Stress-induced Translocation of 78-Kilodalton Glucose-regulated Protein (GRP78) to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

Toxicological Profile of Lewisite 3 in Comparison to Other Arsenicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the toxicological profile of Lewisite 3, juxtaposed with other significant arsenical compounds. The document is structured to offer a comparative understanding of their mechanisms of action, quantitative toxicity, and the cellular pathways they disrupt.

Executive Summary

Arsenicals constitute a diverse group of chemical compounds containing arsenic, with a wide spectrum of toxicity. Among the most notorious are the chemical warfare agents known as Lewisites. This guide focuses on this compound, comparing its toxicological properties to other organic and inorganic arsenicals. The primary mechanism of toxicity for trivalent arsenicals, including Lewisite, involves the covalent interaction with sulfhydryl groups in proteins, leading to enzyme inhibition and cellular dysfunction. This guide presents a detailed comparison of lethal doses, outlines standardized experimental protocols for toxicity assessment, and visualizes the key signaling pathways implicated in arsenical-induced cellular damage.

Comparative Quantitative Toxicity of Arsenicals

The acute toxicity of various arsenicals is presented below, with data compiled from studies on different animal models and routes of exposure. It is important to note that direct toxicological data for this compound is scarce; however, its toxicity is reported to be comparable to that of Lewisite 1.

| Arsenical Compound | Species | Route of Exposure | LD50/LC50 | Citation(s) |

| Lewisite (general) | Rat | Oral | 50 mg/kg | [1][2] |

| Rat | Dermal | 24 mg/kg | [1] | |

| Rabbit | Dermal | 6 mg/kg | [1] | |

| Rabbit | Intravenous | 1.8 mg/kg | [3] | |

| Human (estimated) | Dermal | >40 mg/kg | [1] | |

| Sodium Arsenite (As(III)) | Rat | Oral | 41 mg/kg | [4][5][6][7] |

| Rat | Dermal | 150 mg/kg | [4][6][7][8] | |

| Rabbit | Oral | 12 mg/kg | [8] | |

| Rabbit | Intravenous | 7.6 mg/kg | [3] | |

| Sodium Arsenate (As(V)) | Rat | Oral | 14 mg/kg | [9] |

| Arsine (AsH3) | Rat | Inhalation (1 hr) | 178 ppm | [10] |

| Rat | Inhalation (4 hr) | 42.6 ppm | [7] | |

| Mouse | Inhalation (10 min) | 77 ppm | [11] | |

| Monomethylarsonous Acid (MMA(III)) | Hamster | Intraperitoneal | 29.3 µmol/kg | [12] |

| Dimethylarsinous Acid (DMA(III)) | - | - | Data not available | - |

Note: The toxicity of Lewisite 2 (L-2) and this compound (L-3) is reported to be comparable to Lewisite 1 (L-1).

Experimental Protocols for Acute Toxicity Assessment

The determination of acute toxicity values, such as the LD50 (median lethal dose) and LC50 (median lethal concentration), follows standardized guidelines to ensure reproducibility and comparability of data. The following sections describe representative protocols based on the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) test guidelines.

Acute Oral Toxicity Protocol (Based on OECD Guideline 401/423)

This protocol is designed to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females are used. Animals are acclimated to laboratory conditions for at least 5 days.[1]

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature and humidity. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after dosing.[13]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle, such as water or corn oil.[1] The volume administered is generally kept low (e.g., 1-2 mL/100g body weight for rats).

-

Dose Levels: At least three dose levels are used, spaced to produce a range of toxic effects and mortality rates. A limit test at a high dose (e.g., 2000 mg/kg) may be conducted first to determine if the substance has low toxicity.[1]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.[13]

-

Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit method. A dose-response curve is plotted to determine the dose that is lethal to 50% of the test population.[3]

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[13]

Acute Dermal Toxicity Protocol (Based on OECD Guideline 402)

This protocol assesses the toxicity of a substance following dermal application.

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[14]

-

Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals. Care is taken to avoid abrading the skin.[15]

-

Dose Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface. The application site is then covered with a porous gauze dressing and a non-irritating tape to hold it in place and prevent ingestion of the substance.[16]

-

Exposure Duration: The exposure period is typically 24 hours.[17]

-

Dose Levels and Observation: Similar to the oral toxicity protocol, multiple dose levels are used to establish a dose-response relationship. A limit test at 2000 mg/kg may be performed. Animals are observed for 14 days for signs of toxicity and mortality.[14][16]

-

Data Analysis and Pathology: The dermal LD50 is calculated, and a gross necropsy is performed on all animals.[15]

Acute Inhalation Toxicity Protocol (Based on OECD Guideline 403)

This protocol is used to determine the toxicity of a substance when inhaled.

-

Test Animals: The rat is the preferred species. Both sexes are used.[18]

-

Exposure Apparatus: Animals are exposed in inhalation chambers that allow for the generation of a stable and uniform concentration of the test substance in the air. This can be a gas, vapor, or aerosol.[19][20]

-

Exposure Conditions: The exposure duration is typically 4 hours. The concentration of the test substance in the chamber is monitored continuously.[19][20]

-

Dose Levels and Observation: A range of concentrations is tested to determine the LC50. A limit test at a high concentration may be conducted. Animals are observed for at least 14 days post-exposure.[19][20]

-

Data Analysis and Pathology: The LC50 is calculated based on the concentration of the substance in the air and the duration of exposure. A full necropsy is performed on all animals.[19][20]

Signaling Pathways and Mechanisms of Toxicity

Trivalent arsenicals, including Lewisite, exert their toxicity primarily through their high affinity for sulfhydryl groups, leading to the inhibition of critical enzymes and disruption of cellular signaling.

Inhibition of Pyruvate (B1213749) Dehydrogenase Complex

A primary target of trivalent arsenicals is the pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration. Lewisite and other trivalent arsenicals form a stable chelate with the dithiol groups of lipoamide, a cofactor for the E2 component of the PDH complex, thereby inhibiting its function. This leads to a blockage of the conversion of pyruvate to acetyl-CoA, disrupting the Krebs cycle and cellular energy production.

Induction of Oxidative Stress and MAPK Signaling

Arsenicals are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can activate several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (JNK, ERK, and p38). Activation of these pathways can have diverse cellular outcomes, including apoptosis, inflammation, and cell proliferation.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. Arsine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. eurolab.net [eurolab.net]

- 11. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. dtsc.ca.gov [dtsc.ca.gov]

- 18. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. oecd.org [oecd.org]

- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

"historical context of Lewisite 3 development and production"

An In-depth Technical Guide on the Historical Context of Lewisite 3 Development and Production

Introduction

Lewisite is an organoarsenic chemical warfare agent developed in the early 20th century. It exists as a mixture of three primary compounds: 2-chlorovinylarsonous dichloride (Lewisite 1), bis(2-chloroethenyl) arsinous chloride (Lewisite 2), and tris(2-chlorovinyl)arsine, the subject of this guide, this compound.[1][2] While Lewisite 1 is the primary product of the synthesis, this compound is a significant byproduct formed through the sequential addition of acetylene (B1199291) molecules to an arsenic trichloride (B1173362) core.[2][3] This document provides a detailed technical overview of the historical discovery, development, and production of Lewisite, with a specific focus on the context that led to the creation of this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this potent vesicant and its origins.

Historical Development

The history of Lewisite is rooted in academic research that was later adapted for military purposes during World War I.

Initial Discovery

The first synthesis of the compound that would become known as Lewisite was inadvertently conducted in 1904 by Father Julius Arthur Nieuwland, a chemist at the Catholic University of America.[3][4][5] During his doctoral research on the reactions of acetylene gas, Nieuwland passed it through a solution of arsenic trichloride (AsCl₃), using aluminum chloride (AlCl₃) as a catalyst.[6][7] He noted the formation of a dark, highly poisonous substance with a penetrating odor that was toxic enough to require his hospitalization.[3][5] This initial discovery, documented in his dissertation, was not pursued further by Nieuwland at the time.[5]

Weaponization for World War I

With the advent of chemical warfare in World War I, the United States launched its own research program. In 1917, Captain Winford Lee Lewis, a chemist leading a unit of the U.S. Army's Chemical Warfare Service, was tasked with developing novel chemical agents.[6][7][8] Lewis's attention was drawn to Nieuwland's 1904 dissertation.[6][7] Recognizing the military potential of the highly toxic arsenical compound, Lewis and his team, which included James Bryant Conant (later president of Harvard University), began to investigate and refine the synthesis process.[4][9] They perfected the reaction, and the resulting chemical agent was named "Lewisite" in his honor.[3][7]

Chemical Synthesis and Production

The synthesis of Lewisite involves the catalyzed addition of acetylene to arsenic trichloride. The reaction does not terminate cleanly after a single addition, leading to the formation of Lewisite 2 and this compound as byproducts.

Reaction Pathway

The core reaction proceeds in three steps, with each step adding a 2-chlorovinyl group to the arsenic atom.

-

Formation of Lewisite 1: AsCl₃ + C₂H₂ → (ClCH=CH)AsCl₂

-

Formation of Lewisite 2: (ClCH=CH)AsCl₂ + C₂H₂ → (ClCH=CH)₂AsCl

-

Formation of this compound: (ClCH=CH)₂AsCl + C₂H₂ → (ClCH=CH)₃As

The overall reaction yields a mixture of these three products.[2] While Lewisite 1 is the primary component, the conditions of the synthesis can influence the relative distribution of the three homologues.

Industrial Production and Quantitative Data

Large-scale production for military purposes began in 1918. A dedicated, secret facility was constructed in Willoughby, Ohio, which was nicknamed "The Mousetrap" due to its high security.[9][10] Production commenced just before the end of WWI, with ambitious targets set for a planned 1919 military offensive.[7]

| Production Era | Location / Authority | Production Rate / Volume | Notes |

| World War I (1918) | Willoughby, OH, USA | ~10 tons/day; ~150 tons total | Production began Nov 1, 1918. War ended before deployment.[1][9] |

| World War II (1940-45) | United States | ~20,000 tons total | Part of a larger chemical weapons program.[11] |

| Post-CWC (1997) | Global Declared Stockpiles | 6,747 tonnes | Total declared stockpiles when the Chemical Weapons Convention entered force.[3] |

The synthesis process yields a mixture of the three Lewisite compounds. The approximate distribution of products is detailed below.

| Compound | Formula | Typical Yield (%) |

| Lewisite 1 | (ClCH=CH)AsCl₂ | > 65% |

| Lewisite 2 | (ClCH=CH)₂AsCl | 7 - 10% |

| This compound | (ClCH=CH)₃As | 4 - 12% |

(Data sourced from Lindberg et al., 1997, as cited by NCBI)[12]

Experimental Protocols (Historical Synthesis)

Objective: To synthesize a mixture of chlorovinyl arsenic compounds (Lewisite) via the catalyzed reaction of acetylene and arsenic trichloride.

Reagents:

-

Arsenic Trichloride (AsCl₃), purified

-

Acetylene (C₂H₂), purified gas[13]

-

Catalyst Solution: Mercuric Chloride (HgCl₂) dissolved in aqueous Hydrochloric Acid (HCl)[2]

-

Promoter (Optional): Antimony Trichloride (SbCl₃) or other metallic chlorides[14]

Methodology (based on post-WWI descriptions):

-

A stirred reaction vessel is charged with arsenic trichloride and the mercuric chloride catalyst solution.

-

If used, a promoter such as antimony trichloride is added to the catalytic solution to increase the rate of reaction. A typical concentration was ~1% promoter in the catalytic solution.[14]

-

The mixture is heated to a controlled reaction temperature (e.g., 45°C).[14]

-

A stream of purified acetylene gas is bubbled through the stirred, heated mixture.

-

The reaction is continued until the desired uptake of acetylene is achieved. The rate of acetylene absorption is monitored as an indicator of reaction progress.

-

Upon completion, the resulting product is a mixture of Lewisite 1, 2, and 3, along with unreacted starting materials and byproducts.

-

Purification, if attempted, would involve distillation, though this is extremely hazardous. Lewis often attempted to purify the compound by distillation.[3]

Physicochemical Properties

This compound has distinct properties from Lewisite 1, primarily due to the replacement of chlorine atoms with additional chlorovinyl groups.

| Property | Lewisite 1 | Lewisite 2 | This compound |

| IUPAC Name | [(E)-2-Chloroethen-1-yl]arsonous dichloride | Bis[(E)-2-chloroethenyl]arsinous chloride | Tris[(E)-2-chloroethen-1-yl]arsane[2] |

| Formula | C₂H₂AsCl₃ | C₄H₄AsCl₂ | C₆H₆AsCl₃[2] |

| Molar Mass | 207.32 g/mol [3] | 233.8 g/mol | 259.4 g/mol [2] |

| Appearance | Colorless, oily liquid (pure)[3][8] | Oily liquid | Oily liquid[15] |

| Odor | Geranium-like (impure)[8] | N/A | N/A |

| Boiling Point | 190 °C (374 °F)[3] | N/A | N/A |

| Melting Point | -18 °C (0 °F)[3] | N/A | N/A |

| Vapor Pressure | 0.58 mmHg (25 °C)[3] | Lower than L-1 | Lower than L-1[12] |

Pure Lewisite is colorless and odorless, but the crude, weaponized mixture is typically an amber to dark brown liquid with a characteristic odor described as being similar to geraniums.[3][8]

References

- 1. Chemical weapons in World War I - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Lewisite - Wikipedia [en.wikipedia.org]

- 4. Weapon of Self-Destruction | Books and Culture [booksandculture.com]

- 5. Father Nieuwland and the 'Dew of Death' | Stories | Notre Dame Magazine | University of Notre Dame [magazine.nd.edu]

- 6. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. historynet.com [historynet.com]

- 8. Lewisite (L) 1917 - Bertin Environics [environics.fi]

- 9. historynet.com [historynet.com]

- 10. Army & Navy - Death of an Inventor | TIME [time.com]

- 11. ovid.com [ovid.com]

- 12. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. US2407332A - Purification of acetylene by means of arsenic trichloride - Google Patents [patents.google.com]

- 14. US2465834A - Preparation of lewisite - Google Patents [patents.google.com]

- 15. Arsine, tris(2-chloroethenyl)-, (E,E,E)- | C6H6AsCl3 | CID 5352143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lewisite 3: A Technical Guide to its Hydrolysis, Environmental Fate, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lewisite 3, chemically known as tris(2-chlorovinyl)arsine, is an organoarsenic compound and a byproduct formed during the synthesis of the chemical warfare agent Lewisite 1 (2-chlorovinyldichloroarsine).[1][2] While less prevalent than Lewisite 1, its presence in chemical agent stockpiles and at contaminated sites necessitates a thorough understanding of its chemical behavior, environmental persistence, and toxicological effects. This technical guide provides an in-depth analysis of the hydrolysis products of this compound, its environmental fate, and the current understanding of its toxicological mechanisms, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Hydrolysis of this compound

The hydrolysis of Lewisite compounds is a critical process that dictates their transformation and persistence in the environment. While the hydrolysis of Lewisite 1 is well-documented, specific kinetic studies on this compound are less common. However, based on the known reactivity of organoarsenic compounds, a stepwise hydrolysis pathway can be inferred.

Upon contact with water, this compound is expected to undergo sequential hydrolysis of its three 2-chlorovinyl groups. This reaction is analogous to the hydrolysis of Lewisite 1, which rapidly forms 2-chlorovinyl arsonous acid (CVAA) and hydrochloric acid.[3][4] The hydrolysis of this compound is anticipated to proceed through the formation of bis(2-chlorovinyl)arsinous acid and mono(2-chlorovinyl)arsonous acid, ultimately leading to the formation of arsenous acid and three molecules of 2-chloroacetylene.

The initial and intermediate hydrolysis products of this compound are expected to be toxic, retaining the vesicant properties characteristic of Lewisite compounds. Further oxidation of the trivalent arsenic species to the pentavalent state can occur in the environment, leading to the formation of corresponding arsonic acids.

Table 1: Postulated Hydrolysis Products of this compound

| Step | Reactant | Product(s) | Byproduct |

| 1 | Tris(2-chlorovinyl)arsine | Bis(2-chlorovinyl)arsinous acid | 2-chloroacetylene |

| 2 | Bis(2-chlorovinyl)arsinous acid | (2-chlorovinyl)arsonous acid | 2-chloroacetylene |

| 3 | (2-chlorovinyl)arsonous acid | Arsenous acid | 2-chloroacetylene |

Note: This table represents a postulated hydrolysis pathway. The precise kinetics and intermediates may vary depending on environmental conditions such as pH and temperature.

Environmental Fate of this compound

The environmental fate of this compound is intrinsically linked to its hydrolysis. In aquatic environments, Lewisite compounds are known to hydrolyze rapidly.[5] However, the resulting arsenic-containing degradation products can persist and accumulate in soil and sediment.[6]

In Water: this compound, like Lewisite 1, has low water solubility.[3] Upon release into water, it is expected to hydrolyze, with the rate being influenced by factors such as temperature and pH.[7] The hydrolysis products, particularly the less volatile arsenical acids, will remain in the aqueous phase.

In Soil: When released on land, this compound can volatilize or adsorb to soil particles. The presence of moisture in the soil will facilitate its hydrolysis.[3] The resulting arsenic-containing products can bind to soil components, leading to long-term contamination. Microbial degradation has been suggested as a potential pathway for the breakdown of Lewisite in soil, involving processes like epoxidation, dehalogenation, and dehydrohalogenation.[3] However, the ultimate fate of the arsenic atom is its persistence in the environment in various inorganic forms.

Table 2: Environmental Persistence of Lewisite and its Degradation Products

| Compound | Environmental Compartment | Persistence | Primary Degradation Pathway |

| This compound | Water | Low | Rapid Hydrolysis |

| This compound | Soil | Low to Moderate | Hydrolysis, Volatilization |

| Arsenical Hydrolysis Products | Water | Moderate to High | Oxidation, Dilution |

| Arsenical Hydrolysis Products | Soil | High | Adsorption, Slow Transformation |

Analytical Methodologies

The detection and quantification of this compound and its degradation products in environmental and biological samples are crucial for assessing contamination and exposure. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: GC-MS Analysis of this compound and its Hydrolysis Products

1. Sample Preparation (Water):

-

Acidify the water sample to preserve the analytes.

-

For the analysis of hydrolysis products, derivatization is necessary to increase their volatility for GC analysis. A common derivatizing agent is a thiol, such as 1-butanethiol, which reacts with the arsenical compounds.[8]

-

The derivatized analytes are then extracted from the aqueous phase using a suitable organic solvent (e.g., hexane) via liquid-liquid extraction.

2. Sample Preparation (Soil):

-

Extract the soil sample with an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

The extract can be analyzed directly for this compound or subjected to a cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

-

For the analysis of hydrolysis products, the extract is derivatized as described for water samples.

3. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating organoarsenic compounds (e.g., a non-polar or medium-polarity column).

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature program is used to separate the target analytes from other compounds in the sample.

-

Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Table 3: Key Parameters for GC-MS Analysis of Lewisite Derivatives

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu (full scan) or specific ions for SIM |

Toxicological Effects and Signaling Pathways

The toxicity of this compound is presumed to be similar to that of Lewisite 1, primarily due to the presence of the trivalent organoarsenic moiety.[9] Arsenicals exert their toxic effects by reacting with sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction.[10]

Upon absorption, Lewisite compounds can cause immediate and severe damage to the skin, eyes, and respiratory tract. Systemic effects can also occur, leading to "Lewisite shock," characterized by a loss of plasma from capillaries.[2]

The trivalent arsenic released from the hydrolysis of this compound is a key mediator of its toxicity. It can disrupt numerous cellular signaling pathways that are critical for cell survival, proliferation, and apoptosis. The binding of arsenic to thiol groups can inhibit a wide range of enzymes and transcription factors.

Key signaling pathways affected by arsenic compounds include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Arsenic can modulate the NF-κB pathway, which plays a central role in inflammation and immune responses.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, involved in stress response and cell proliferation, is another target of arsenic.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and is often dysregulated by arsenic exposure.

Conclusion

This compound, a significant byproduct in Lewisite production, undergoes hydrolysis to form a series of toxic arsenical compounds. While its environmental persistence as the parent compound is low due to rapid hydrolysis, the resulting arsenic-containing degradation products can pose a long-term environmental threat, particularly in soil. The toxicological effects of this compound are mediated by the trivalent arsenic moiety, which disrupts critical cellular signaling pathways. Further research is needed to fully elucidate the specific hydrolysis kinetics and degradation pathways of this compound under various environmental conditions and to develop more targeted analytical methods and therapeutic countermeasures. This guide provides a foundational understanding for professionals engaged in research, environmental remediation, and the development of medical countermeasures against chemical threats.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lewisite - Wikipedia [en.wikipedia.org]

- 3. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lewisite | C2H2AsCl3 | CID 10923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. nrt.org [nrt.org]

- 7. Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents | E3S Web of Conferences [e3s-conferences.org]

- 8. Determination of Lewisites and their hydrolysis products in aqueous and multiphase samples by in-sorbent tube butyl thiolation followed by thermal desorption-gas chromatography-full scan mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro models for studying Lewisite 3 vesicant properties"

An In-Depth Technical Guide to In Vitro Models for Studying Lewisite's Vesicant Properties

Introduction

Lewisite, an organoarsenical chemical warfare agent, is a potent vesicant that causes severe skin blistering, excruciating pain, and systemic toxicity.[1][2][3] Its rapid penetration through the skin and subsequent damage to underlying tissues necessitate the development of effective countermeasures.[1][4] In vitro models are indispensable tools for elucidating the molecular mechanisms of Lewisite-induced injury, screening potential therapeutic agents, and reducing the reliance on animal testing. This guide provides a comprehensive overview of the current in vitro systems used to study the vesicant properties of Lewisite, detailing experimental protocols, summarizing key quantitative data, and visualizing the critical signaling pathways involved.

Mechanism of Vesicant Action

Lewisite's toxicity stems from its high reactivity and lipophilic nature, which allows for rapid absorption through the skin.[1][4] The primary mechanism involves the trivalent arsenic component, which avidly binds to sulfhydryl (thiol) groups in proteins, particularly enzymes like pyruvate (B1213749) dehydrogenase, thereby inactivating them and disrupting cellular metabolism.[3][5]

A critical pathway implicated in Lewisite-induced skin injury is the activation of the Unfolded Protein Response (UPR) signaling pathway.[1][6] This process is initiated by the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and endoplasmic reticulum (ER) stress.[1][7] The activation of the UPR pathway, in turn, triggers inflammatory responses and apoptosis (programmed cell death), culminating in the characteristic blistering and tissue damage.[1][8]

Key Signaling Pathway in Lewisite Toxicity

The ROS-dependent Unfolded Protein Response (UPR) is a central mechanism in Lewisite-induced cutaneous injury.[1] Lewisite exposure leads to a surge in ROS, which causes ER stress and activates the UPR. This cascade ultimately results in inflammation and apoptosis, contributing to the vesicant effects.

Caption: Lewisite-induced ROS-UPR signaling pathway leading to tissue injury.

In Vitro Models for Lewisite Research

A variety of in vitro models are employed to investigate the pathophysiology of Lewisite exposure, ranging from simple 2D cell monolayers to complex 3D tissue equivalents.

1. 2D Cell Culture Models:

-

Human Keratinocytes (e.g., HaCaT cells): These immortalized human skin cells are a cornerstone for studying the cutaneous effects of vesicants.[1] They are used to assess cytotoxicity, inflammatory responses, and the activation of specific signaling pathways following Lewisite exposure.[1] SV40 immortalized human epidermal cells are also noted as a useful and inexpensive alternative for studying inflammatory processes.[9]

-

Chinese Hamster Ovary (CHO) Cells: CHO cells are utilized in genetic toxicology studies to evaluate the mutagenic and clastogenic (chromosome-damaging) potential of Lewisite.[10]

-

Human Leucocytes: These cells are used to assess the impact of Lewisite on cell proliferation and cell cycle kinetics, providing insights into its immunotoxic potential.[11]

2. 3D and Ex Vivo Models:

-

Isolated Perfused Porcine Skin Flap (IPPSF): This ex vivo model provides a more physiologically relevant system that maintains the complex architecture of the skin. The IPPSF model has been shown to parallel the lesions seen in humans, making it valuable for studying the time course of lesion development, mechanisms of vesication, and for testing therapeutic interventions.[12]

-

Human Dermal Equivalent Tissues (e.g., EpiDerm™): These 3D reconstructed tissue models consist of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated tissue. They are used to evaluate cellular viability, histology, and for multiomic (proteomic, metabolomic) analysis of Lewisite's effects in a human-relevant context.[13]

Experimental Protocols & Workflow

Reproducible and well-defined experimental protocols are crucial for studying Lewisite's effects in vitro. The following is a representative workflow for assessing Lewisite-induced cytotoxicity and protein expression in a keratinocyte model.

Caption: A typical workflow for assessing Lewisite's effects on cultured cells.

Detailed Methodology: HaCaT Cell Exposure and Analysis

This protocol is based on methodologies described for studying Lewisite's effects on human keratinocytes.[1]

1. Cell Culture and Maintenance:

-

Cell Line: HaCaT (immortalized human keratinocytes).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (penicillin/streptomycin).

-

Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

2. Lewisite Exposure:

-

Plating: Seed HaCaT cells in 6-well plates and allow them to grow to approximately 80% confluency.

-

Preparation of Lewisite: Dilute Lewisite stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.5 to 10 µmol/L).

-

Treatment: Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with 2 mL of the medium containing the various concentrations of Lewisite. Include a vehicle-treated control (medium only).

-

Incubation: Expose the cells for a defined period, for instance, 6 hours, at 37°C and 5% CO2.[1]

3. Cell Viability Assessment (MTS Assay):

-

Following the 6-hour exposure, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

4. Protein Analysis (Western Blot):

-

Lysate Preparation: After exposure, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against target proteins (e.g., GRP78, ATF4, CHOP, cleaved caspase-3, and a loading control like β-actin).

-

Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on Lewisite.

Table 1: Cytotoxic Effects of Lewisite on Various Cell Lines

| Cell Model | Assay | Endpoint | Result | Citation |

| HaCaT Keratinocytes | MTS Assay | IC50 (6-hour exposure) | 2.5 µmol/L | [1] |

| Human Leucocytes | Cell Proliferation Assay | Total Inhibition | 0.3 µg/mL | [11] |

| Chinese Hamster Ovary (CHO) | Cell Survival | Cytotoxicity | Observed in µM amounts | [10] |

Table 2: Key Protein Expression Changes in HaCaT Cells Following Lewisite Exposure

| Protein Target | Function / Pathway | Observed Change | Method | Citation |

| GRP78 | UPR Activation Marker | Upregulation | Western Blot | [1] |

| Phospho-eIF2α | UPR Activation Marker | Upregulation | Western Blot | [1] |

| ATF4 | UPR Transcription Factor | Upregulation | Western Blot | [1] |

| CHOP | Pro-apoptotic UPR Factor | Upregulation | Western Blot | [1] |

| Cleaved Caspase-3 | Apoptosis Executioner | Upregulation | Western Blot | [1] |

Conclusion

In vitro models, particularly human keratinocyte cultures and 3D skin equivalents, are powerful systems for dissecting the molecular toxicology of Lewisite.[1][9][12][13] Research using these models has been pivotal in identifying the ROS-dependent UPR signaling pathway as a key driver of Lewisite-induced inflammation and apoptosis.[1][6] The detailed protocols and quantitative data derived from these systems provide a robust framework for screening and evaluating the efficacy of novel antidotes and therapeutic strategies. Continued development and application of these models are essential for advancing our understanding and improving medical countermeasures against this potent chemical threat.

References

- 1. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for Lewisite - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]

- 4. Dermatological Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lewisite - Wikipedia [en.wikipedia.org]

- 6. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cutaneous exposure to lewisite causes acute kidney injury by invoking DNA damage and autophagic response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. The toxicity of organoarsenic-based warfare agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of lewisite toxicity in isolated perfused skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiomic analysis of Lewisite exposed human dermal equivalent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Health Effects of Low-Level Lewisite 3 Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lewisite, an arsenical vesicant, poses a significant health threat due to its ability to cause severe acute injuries and long-term health complications. While high-level exposure is known to be lethal, the insidious effects of chronic, low-level exposure are a growing concern for military personnel, individuals near demilitarization sites, and potential victims of chemical threats. This technical guide provides an in-depth analysis of the long-term health consequences of low-level Lewisite 3 exposure, focusing on the underlying molecular mechanisms. It synthesizes current research findings, presents quantitative data from preclinical studies, details key experimental methodologies, and visualizes the intricate signaling pathways involved in Lewisite-induced pathology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and counteract the chronic toxicity of this potent chemical warfare agent.

Introduction

Lewisite (2-chlorovinyldichloroarsine) is a potent organoarsenic chemical warfare agent that causes severe blistering of the skin and mucous membranes upon contact.[1] The long-term health effects of acute high-level exposure are well-documented and include chronic respiratory diseases, permanent eye damage, and skin cancers.[2] However, the health risks associated with chronic, low-level exposure are less understood but are of significant importance for assessing the health of military veterans and civilian populations who may have been exposed to low concentrations of Lewisite over extended periods.

This guide focuses on this compound, a related compound, and consolidates the existing scientific literature on the long-term sequelae of low-level exposure. It delves into the molecular toxicology of Lewisite, exploring its impact on cellular signaling pathways and a range of organ systems.

Long-Term Health Effects of Low-Level this compound Exposure

Chronic exposure to low levels of Lewisite can lead to a variety of long-term health problems affecting multiple organ systems.

Dermatological Effects

Long-term dermal exposure to Lewisite can result in chronic dermatitis, skin ulcerations, and an increased risk of skin cancer, including basal cell and squamous cell carcinoma.[3] Anecdotal evidence from a case study of a German soldier exposed to liquid Lewisite showed the development of a malignant lesion eight years after a single acute exposure, which was later diagnosed as Bowen's disease (intradermal squamous cell carcinoma).[3]

Respiratory Effects

Inhalation of Lewisite vapors, even at low concentrations, can lead to chronic respiratory diseases.[4] Studies on workers at a Japanese chemical weapons factory who were exposed to Lewisite and other agents showed an excess of deaths due to nonmalignant respiratory diseases.[4] Symptoms can include chronic bronchitis, cough, and a reduced FEV1/FVC ratio.[5]

Ocular Effects

The eyes are particularly sensitive to Lewisite. Chronic exposure can cause persistent conjunctivitis, photophobia, and in severe cases, permanent visual impairment or blindness.[1]

Systemic Effects

Systemic toxicity from chronic low-level Lewisite exposure can manifest as:

-

Arsenic Poisoning: Due to its arsenic content, long-term exposure can lead to symptoms of chronic arsenic poisoning.

-

Kidney Injury: Cutaneous exposure to Lewisite has been shown to cause acute kidney injury (AKI) in animal models.[6] The underlying mechanism involves the production of reactive oxygen species (ROS) in the kidney, leading to DNA damage and autophagy.[6]

-

Neurological and Neuropsychological Complications: A study of victims poisoned by a mixture of sulfur mustard and Lewisite revealed long-term neurological and neuropsychological problems, including generalized cognitive decline, memory and visuospatial ability impairment, severe autonomic failure, polyneuropathy, post-traumatic stress disorder (PTSD), and depression.[7]

Carcinogenicity

The carcinogenicity of Lewisite is a subject of debate. While inorganic arsenic is a known human carcinogen, the evidence for organic arsenicals like Lewisite is less definitive.[3][8] The International Agency for Research on Cancer (IARC) has not classified Lewisite as to its carcinogenicity.[9] However, some studies suggest a potential link between Lewisite exposure and skin and respiratory cancers.[2] It is important to note that some degradation products of Lewisite, such as arsenic trioxide and vinyl chloride, are known carcinogens.[3]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies on the effects of Lewisite exposure.

Table 1: Inhalation Toxicity of Lewisite

| Species | Exposure Duration | LC50 (mg/m³) | Reference |

| Human (estimated) | 10 min | 120 | [10] |

| Human (estimated) | 30 min | 50 | [10] |

| Dog | 30 min | 50-61 | [11] |

| Mouse | 10 min | 200 | [11] |

Table 2: Oral Toxicity of Lewisite in Animal Models

| Species | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | 90 days | 0.5 | 1.0 | Forestomach lesions (necrosis and hyperplasia) | [3] |

| Rabbit | 14 days | - | 0.07 | Maternal mortality, gastric lesions | [3] |

Table 3: Dermal Toxicity of Lewisite

| Species | Exposure | Dose | Effects | Reference |

| Human | Vapor | 0.01 mg/L for 15 min | Inflammation of eyes, swelling of eyelids | [3] |

| Human | Liquid | 37.6 mg/kg | Potentially fatal within hours | [12] |

| Mouse (Ptch1+/--/SKH-1) | Topical | 2.5, 5.0, or 7.5 mg/kg | Acute lung injury, increased neutrophils in lung | [5] |

Table 4: Cellular Effects of Lewisite in vitro

| Cell Line | Exposure Duration | IC50 | Effects | Reference |

| Human Keratinocytes (HaCaT) | 6 hours | 2.5 µmol/L | Upregulation of unfolded protein response signaling | [13] |

Experimental Protocols

Animal Model for Cutaneous Lewisite Exposure and Acute Kidney Injury

-

Animal Model: Ptch1+/--/SKH-1 hairless mice are used as a sensitive model for dermal Lewisite toxicity.

-

Lewisite Administration: Lewisite is diluted in ethanol (B145695) and applied topically to the dorsal skin of anesthetized mice. Doses ranging from 0.75 mg/kg to 7.5 mg/kg have been used in studies.

-

Pain Management: Buprenorphine is administered prior to and after Lewisite application to manage pain.

-

Endpoint Analysis:

-

Kidney Injury: Serum creatinine, neutrophil gelatinase-associated lipocalin (NGAL), and kidney injury molecule-1 (KIM-1) levels are measured. Kidney tissues are collected for histological analysis (H&E staining) to assess tubular injury.

-

Oxidative Stress: Production of reactive oxygen species (ROS) in the kidney is measured.

-

Signaling Pathways: Activation of autophagy and DNA damage response (DDR) pathways is assessed by measuring the expression of key proteins such as beclin-1, ATG7, LC3-A/B-II, and phosphorylation of γ-H2A.X and checkpoint kinases.[6]

-

In Vitro Model for Lewisite-Induced Skin Cell Damage

-

Cell Line: Human keratinocyte cell line (HaCaT) is used.

-

Lewisite Exposure: Cells are cultured to approximately 80% confluency and then exposed to varying concentrations of Lewisite (e.g., 0.1 and 1.0 µmol/L) for a specified duration (e.g., 6 hours).

-

Endpoint Analysis:

-

Cell Viability: Cell viability is assessed to determine the half-maximal inhibitory concentration (IC50).

-

Unfolded Protein Response (UPR) Signaling: The expression of UPR-related proteins such as ATF4 and CHOP is measured by Western blot analysis to determine the activation of this pathway.[13]

-

Molecular Mechanisms of Toxicity and Signaling Pathways

The long-term health effects of Lewisite are rooted in its ability to induce significant cellular stress and disrupt key signaling pathways.

Inhibition of Pyruvate (B1213749) Dehydrogenase

A primary mechanism of Lewisite toxicity is the inhibition of the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration. Lewisite, being a trivalent arsenical, binds to the sulfhydryl groups of lipoic acid, a cofactor for the E2 component of the PDH complex. This inhibition disrupts the conversion of pyruvate to acetyl-CoA, leading to a decrease in cellular energy production and an accumulation of lactate, which can contribute to metabolic acidosis.

Oxidative Stress and DNA Damage

Lewisite exposure leads to a significant increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Oxidative DNA damage can lead to mutations and genomic instability, contributing to the carcinogenic potential of Lewisite. The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways.

Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to oxidative stress and other cellular insults triggers the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Lewisite has been shown to activate all three branches of the UPR.[14]

Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. It can be a pro-survival mechanism under cellular stress. However, excessive or dysregulated autophagy can contribute to cell death. Lewisite exposure has been shown to induce autophagy, which is linked to the generation of ER stress and the formation of protein aggregates.[14]

Crosstalk between Signaling Pathways

The cellular response to Lewisite involves intricate crosstalk between the UPR, autophagy, and apoptosis.[15] The UPR can initiate autophagy as a protective response. However, if cellular damage is too severe, both pathways can converge to trigger apoptosis, leading to cell death and tissue damage.

Visualizations of Signaling Pathways and Workflows

Lewisite-Induced Cellular Damage Signaling Pathway

Caption: Overview of Lewisite-induced cellular damage pathways.

Experimental Workflow for Assessing Lewisite-Induced Kidney Injury

Caption: Workflow for in vivo assessment of Lewisite nephrotoxicity.

Crosstalk between UPR, Autophagy, and Apoptosis in Lewisite Toxicity

Caption: Interplay of UPR, autophagy, and apoptosis in Lewisite toxicity.

Conclusion and Future Directions

The long-term health effects of low-level this compound exposure are a significant concern, with the potential to cause chronic and debilitating conditions in multiple organ systems. The underlying mechanisms of toxicity are complex, involving the induction of oxidative stress, DNA damage, and the dysregulation of critical cellular signaling pathways such as the UPR and autophagy.

While preclinical studies have provided valuable insights into these mechanisms and have identified potential therapeutic targets, a critical gap remains in our understanding of the long-term consequences of low-level exposure in humans. Future research should prioritize long-term epidemiological studies of at-risk populations to establish clear dose-response relationships and identify reliable biomarkers of exposure and early disease. Furthermore, continued investigation into the intricate crosstalk between the signaling pathways involved in Lewisite toxicity is crucial for the development of effective and targeted countermeasures to mitigate the long-term health burden of this potent chemical agent.

References

- 1. Lewisite | Chemical Emergencies | CDC [cdc.gov]

- 2. DSB Report: LONG TERM EFFECTS OF LOW-LEVEL EXPOSURE TO CHEMICAL AGENTS [gulflink.health.mil]

- 3. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nonmalignant Respiratory Effects of Mustard Agents and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cutaneous Lewisite Exposure Causes Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Long-term neurological and neuropsychological complications of sulfur mustard and Lewisite mixture poisoning in Chinese victims exposed to chemical warfare agents abandoned at the end of WWII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lewisite: its chemistry, toxicology, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dhd2.org [dhd2.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Crosstalk between endoplasmic reticulum stress response and autophagy in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological and environmental hazards associated with exposure to chemical warfare agents: arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism Underlying Pathogenesis of Lewisite-Induced Cutaneous Blistering and Inflammation: Chemical Chaperones as Potential Novel Antidotes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arsenite-induced autophagy is associated with proteotoxicity in human lymphoblastoid cells [inis.iaea.org]

- 15. Crosstalk of autophagy and apoptosis: Involvement of the dual role of autophagy under ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Lewisite 3 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lewisite, a potent organoarsenic chemical warfare agent, exists in three forms: Lewisite 1 (L-1; 2-chlorovinyldichloroarsine), Lewisite 2 (L-2; bis(2-chlorovinyl)chloroarsine), and Lewisite 3 (L-3; tris(2-chlorovinyl)arsine). While L-1 is the most common and volatile, the toxicities of all three are considered comparable. This guide focuses on the molecular targets of this compound (L-3), a trivalent arsenical that exerts its severe vesicant and systemic effects through interactions with critical biological molecules. The primary mechanism of Lewisite's toxicity is its high affinity for sulfhydryl (thiol) groups, leading to the disruption of a multitude of cellular processes.

Primary Molecular Targets and Mechanisms of Action

The trivalent arsenic (As³⁺) moiety of this compound is highly reactive towards nucleophilic thiol groups found in amino acid residues (cysteine) of proteins and other essential molecules. This interaction underlies its broad-spectrum toxicity.

Inhibition of Pyruvate (B1213749) Dehydrogenase Complex